molecular formula C18H19N3O2S B11432334 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)-

Cat. No.: B11432334
M. Wt: 341.4 g/mol
InChI Key: RQFVJOQGGFLVBL-UHFFFAOYSA-N
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Description

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure with a thione group at the 2-position, dimethoxy groups at the 6 and 7 positions, and a 4-methylbenzylamino group at the 4-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6,7-dimethoxy-2-aminobenzamide with carbon disulfide in the presence of a base can lead to the formation of the quinazoline-2-thione core. Subsequent substitution reactions with 4-methylbenzylamine can introduce the desired amino group at the 4-position.

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfone or sulfoxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups at the 4-position.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazoline derivatives with potential biological activities.

    Biology: Quinazoline derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.

    Medicine: The compound has been investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Quinazoline derivatives are used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- can be compared with other similar quinazoline derivatives, such as:

    6,7-Dimethoxy-2,4-quinazolinedione: This compound lacks the thione group and the 4-methylbenzylamino group, resulting in different chemical and biological properties.

    2,4-Dichloro-6,7-dimethoxyquinazoline:

    6,7-Dimethoxy-4(3H)-quinazolinone: This compound contains a carbonyl group instead of a thione group, leading to different chemical behavior and biological activities.

The uniqueness of 1H-Quinazoline-2-thione, 6,7-dimethoxy-4-(4-methylbenzylamino)- lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

6,7-dimethoxy-4-[(4-methylphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-11-4-6-12(7-5-11)10-19-17-13-8-15(22-2)16(23-3)9-14(13)20-18(24)21-17/h4-9H,10H2,1-3H3,(H2,19,20,21,24)

InChI Key

RQFVJOQGGFLVBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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